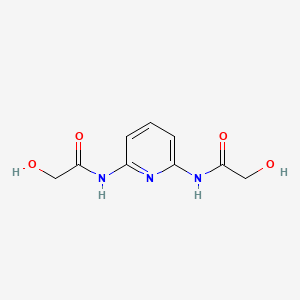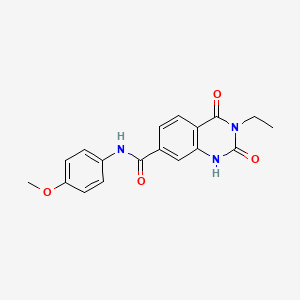
N~2~-methyl-N~2~-(phenylsulfonyl)-N~1~-(2-pyridinylmethyl)glycinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N~2~-methyl-N~2~-(phenylsulfonyl)-N~1~-(2-pyridinylmethyl)glycinamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicine. This compound is a potent inhibitor of the enzyme glycogen synthase kinase-3 (GSK-3), which is involved in several physiological and pathological processes.
Mécanisme D'action
N~2~-methyl-N~2~-(phenylsulfonyl)-N~1~-(2-pyridinylmethyl)glycinamide is a serine/threonine kinase that regulates several cellular processes, including glycogen metabolism, gene expression, and cell proliferation. The inhibition of this compound by this compound leads to the activation of several downstream signaling pathways, including the Wnt/β-catenin pathway. This activation has been shown to have beneficial effects in the treatment of various diseases, including Alzheimer's disease and cancer.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects, including the inhibition of this compound activity, the activation of the Wnt/β-catenin pathway, and the regulation of glycogen metabolism. These effects have been shown to have beneficial effects in the treatment of various diseases, including Alzheimer's disease, bipolar disorder, and cancer.
Avantages Et Limitations Des Expériences En Laboratoire
N~2~-methyl-N~2~-(phenylsulfonyl)-N~1~-(2-pyridinylmethyl)glycinamide has several advantages and limitations for lab experiments. One advantage is its high degree of purity, which allows for accurate and reproducible experiments. However, the compound is relatively expensive, which can limit its use in some experiments. Additionally, the compound has a short half-life, which can limit its effectiveness in certain experiments.
Orientations Futures
There are several future directions for the research and development of N~2~-methyl-N~2~-(phenylsulfonyl)-N~1~-(2-pyridinylmethyl)glycinamide. One direction is the development of more potent and selective this compound inhibitors based on the structure of this compound. Another direction is the investigation of the compound's potential applications in the treatment of other diseases, including diabetes and neurodegenerative disorders. Additionally, the development of novel drug delivery systems for this compound could improve its effectiveness and reduce its side effects.
Méthodes De Synthèse
The synthesis of N~2~-methyl-N~2~-(phenylsulfonyl)-N~1~-(2-pyridinylmethyl)glycinamide involves the reaction of N-(2-pyridinylmethyl)glycinamide with phenylsulfonyl chloride and N-methylmorpholine in the presence of a base. The reaction yields this compound as a white solid with a high degree of purity.
Applications De Recherche Scientifique
N~2~-methyl-N~2~-(phenylsulfonyl)-N~1~-(2-pyridinylmethyl)glycinamide has been extensively studied for its potential applications in the treatment of various diseases, including Alzheimer's disease, bipolar disorder, and cancer. The compound has been shown to inhibit this compound, which plays a critical role in the regulation of several signaling pathways involved in these diseases.
Propriétés
IUPAC Name |
2-[benzenesulfonyl(methyl)amino]-N-(pyridin-2-ylmethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O3S/c1-18(22(20,21)14-8-3-2-4-9-14)12-15(19)17-11-13-7-5-6-10-16-13/h2-10H,11-12H2,1H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBXFEQRWZNFIFE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)NCC1=CC=CC=N1)S(=O)(=O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-methyl-2-(4-methylphenyl)[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B5703261.png)



![N-{4-[(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)oxy]phenyl}acetamide](/img/structure/B5703274.png)

![N-cyclooctyl-3-[(3,5-dimethoxybenzoyl)hydrazono]butanamide](/img/structure/B5703285.png)

![methyl 3-{[(4-phenyltetrahydro-2H-pyran-4-yl)carbonyl]amino}benzoate](/img/structure/B5703303.png)
![4-{[4-(4-hydroxyphenyl)-1,3-thiazol-2-yl]amino}benzenesulfonamide](/img/structure/B5703315.png)
![2-methyl-3-(1-naphthyl)-4,5,6,7-tetrahydro-8H-cyclopenta[d]pyrazolo[1,5-a]pyrimidin-8-one](/img/structure/B5703327.png)
![N-[2-(acetylamino)-5-methoxyphenyl]-2-(3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetamide](/img/structure/B5703338.png)
![N-{4-[N-(1,3-benzodioxol-5-ylcarbonyl)ethanehydrazonoyl]phenyl}-1,3-benzodioxole-5-carboxamide](/img/structure/B5703345.png)
![N'-[(3,5-dimethylbenzoyl)oxy]-3,4-dimethoxybenzenecarboximidamide](/img/structure/B5703348.png)